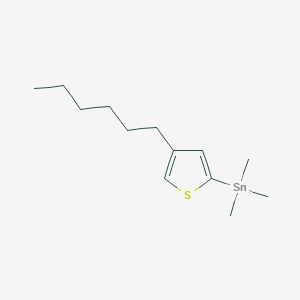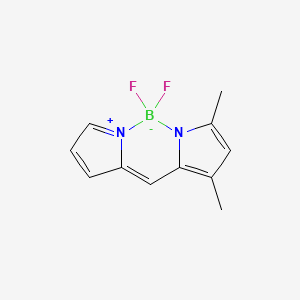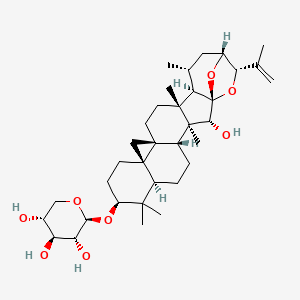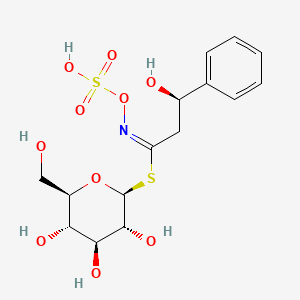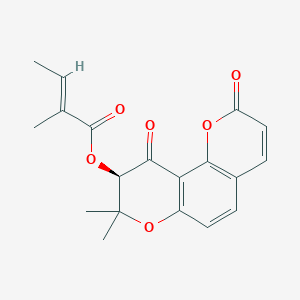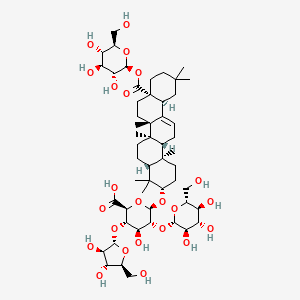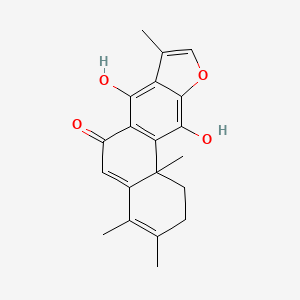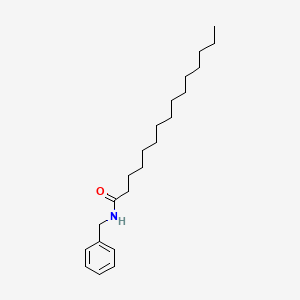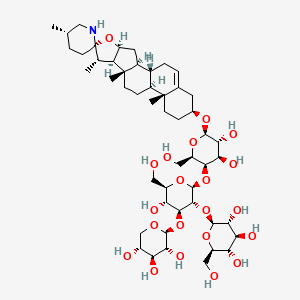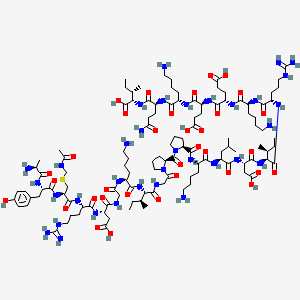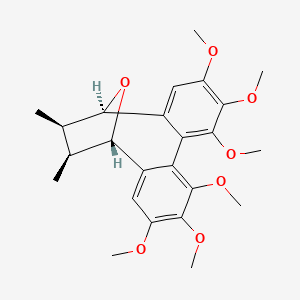
kadsulignan N
Overview
Description
Kadsulignan N is a natural product found in Kadsura coccinea, Kadsura japonica, and Kadsura angustifolia . It has been reported to have anti-HIV activity .
Synthesis Analysis
The synthesis of lignans like kadsulignan N involves mimicking biosynthetic pathways using a photoredox-based strategy to access a reactive radical intermediate postulated to be involved in complex lignan biosynthesis . This strategy has been used to synthesize highly oxidized dibenzocyclooctadienes, which feature densely fused, polycyclic frameworks .
Molecular Structure Analysis
The molecular formula of kadsulignan N is C24H30O7 . Its structure includes an axially chiral biaryl bond embedded within an 8-membered ring .
Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of lignans like kadsulignan N are catalyzed by ‘non-canonical’ or ‘thwarted’ iron oxygenases and appear to involve long-lived radicals . Redox-neutral photocatalysis is used to generate radicals that are likely to be involved in the biosynthesis of lignan natural products .
Physical And Chemical Properties Analysis
The molecular weight of kadsulignan N is 430.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The exact mass and monoisotopic mass are 430.19915329 g/mol . The topological polar surface area is 64.6 Ų .
Scientific Research Applications
Anti-HIV Activity
Kadsulignan N, a natural product, has been found to exhibit anti-HIV activity . It has been reported to have an EC50 value of 43.56 μM . This suggests that Kadsulignan N could potentially be used in the development of new treatments for HIV .
Anti-Tumor Properties
Research has indicated that Kadsulignan N may have anti-tumor properties . While the exact mechanisms are not fully understood, it is believed that the lignans and triterpenoids in Kadsulignan N could play a key role in its anti-tumor activity .
Anti-Hepatitis Effects
Kadsulignan N has been found to exhibit good anti-hepatitis activities . This suggests that it could potentially be used in the development of new treatments for hepatitis .
Anti-Oxidant Activity
Kadsulignan N has been reported to have anti-oxidant properties . Anti-oxidants are important for protecting the body against damage from free radicals, and thus Kadsulignan N could potentially be used in the development of new anti-oxidant therapies .
Anti-Platelet Aggregation
Kadsulignan N has been found to have anti-platelet aggregation activities . This suggests that it could potentially be used in the development of new treatments for conditions related to platelet aggregation .
Neuroprotective Effects
While there is limited direct evidence for the neuroprotective effects of Kadsulignan N, lignans and triterpenoids, which are the main bioactive constituents of Kadsulignan N, have been found to exhibit neuroprotective effects . This suggests that Kadsulignan N could potentially have neuroprotective properties and be used in the development of new treatments for neurological conditions .
Future Directions
Mechanism of Action
Target of Action
Kadsulignan N, a natural product, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain. Kadsulignan N also exhibits anti-HIV activity .
Mode of Action
Kadsulignan N interacts with its primary target, COX-2, by binding to it This interaction inhibits the enzymatic activity of COX-2, reducing the production of pro-inflammatory prostanoids
Biochemical Pathways
The biochemical pathways affected by Kadsulignan N are primarily related to inflammation and pain. By inhibiting COX-2, Kadsulignan N reduces the production of pro-inflammatory prostanoids, thereby alleviating inflammation and pain . The compound’s effect on HIV-related pathways is still under investigation.
Result of Action
The molecular and cellular effects of Kadsulignan N’s action primarily involve the reduction of inflammation and pain due to its inhibitory effect on COX-2 . Its anti-HIV activity suggests potential antiviral effects, but the specific molecular and cellular mechanisms are still under investigation.
properties
IUPAC Name |
(1S,14R,15R,16S)-4,5,6,9,10,11-hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-11-12(2)20-14-10-16(26-4)22(28-6)24(30-8)18(14)17-13(19(11)31-20)9-15(25-3)21(27-5)23(17)29-7/h9-12,19-20H,1-8H3/t11-,12+,19-,20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQAIPQPPCAEHD-JARDSOJUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C3=CC(=C(C(=C3C4=C(C(=C(C=C4C1O2)OC)OC)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]2C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]1O2)OC)OC)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,14R,15R,16S)-4,5,6,9,10,11-hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



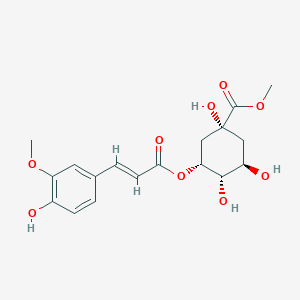
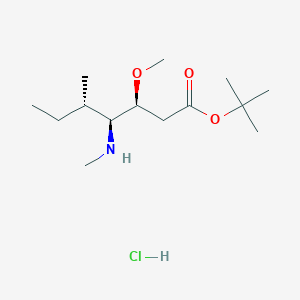
![3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028067.png)
